![molecular formula C22H22N6O B560023 (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1022150-12-4](/img/structure/B560023.png)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
IBT6A est un composé connu comme une impureté de l'Ibrutinib, un inhibiteur de la tyrosine kinase de Bruton. L'Ibrutinib est largement utilisé dans le traitement de diverses malignités des cellules B. IBT6A lui-même a suscité un intérêt en raison de son rôle dans la synthèse des dimères et des adduits de l'Ibrutinib .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'IBT6A implique plusieurs étapes, commençant généralement par la préparation de molécules précurseurs. La voie synthétique exacte peut varier, mais elle comprend généralement les étapes suivantes :
Formation de la structure de base : Cela implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure de base de l'IBT6A.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés à l'aide de réactifs tels que le phosphate dihydrogène de potassium et l'acide trifluoroacétique.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'IBT6A est mise à l'échelle en utilisant de grands réacteurs et des systèmes automatisés pour garantir la cohérence et l'efficacité. Le processus implique :
Traitement par lots : De grandes quantités de réactifs sont traitées par lots, avec une surveillance attentive des conditions de réaction.
Systèmes à écoulement continu : Certains fabricants utilisent des systèmes à écoulement continu pour maintenir un taux de production stable et améliorer le rendement.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution, particularly at the C4 position. This reactivity enables modifications critical for pharmacological optimization.
Key Insight : Chlorination at C4 enhances electrophilicity, facilitating downstream coupling with nucleophiles like amines or thiols.
Acylation and Alkylation Reactions
The secondary amine in the piperidine ring and the exocyclic amine at C4 participate in acylation/alkylation to form derivatives with improved pharmacokinetic properties.
Mechanistic Note : Acylation often employs activating agents like HOBt/EDCl to enhance coupling efficiency.
Oxidation Reactions
The piperidine moiety undergoes oxidation to form metabolites or intermediates with altered bioactivity.
Reaction Type | Reagents/Conditions | Product | Biological Impact | Reference |
---|---|---|---|---|
N-Oxidation | m-CPBA, CH₂Cl₂, 0°C to RT | Piperidine N-oxide derivative | Enhanced solubility | |
Ring Oxidation | KMnO₄, H₂O, 60°C | Open-chain diketone (rare; requires harsh conditions) | Metabolic pathway studies |
Caution : Over-oxidation may degrade the pyrazolo[3,4-d]pyrimidine core.
Salt Formation
The compound forms stable salts with acids, improving crystallinity and bioavailability.
Acid | Conditions | Product | Purity | Reference |
---|---|---|---|---|
HCl (gaseous) | Et₂O, 0°C | Dihydrochloride salt (mp >250°C) | >95% (HPLC) | |
Citric acid | Ethanol, RT | Citrate salt (improved aqueous solubility) | N/A |
Application : Dihydrochloride salts are preferred for pharmaceutical formulations due to stability .
Coupling Reactions (C-C Bond Formation)
The phenoxyphenyl group participates in Suzuki-Miyaura couplings for structural diversification.
Optimization : Microwave-assisted conditions reduce reaction times from 24h to 2h .
Hydrolysis Reactions
Controlled hydrolysis of the pyrimidine ring is observed under acidic/basic conditions.
Conditions | Product | Notes | Reference |
---|---|---|---|
6M HCl, reflux, 12h | Pyrazolo[3,4-d]pyrimidin-4-ol | Ring-opening precedes hydrolysis | |
NaOH (1M), RT, 48h | Degraded fragments | Non-productive pathway |
Applications De Recherche Scientifique
Therapeutic Applications
The compound has shown promise in several therapeutic areas due to its structural characteristics that allow it to interact with biological targets effectively.
1.1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. A notable example includes its role as a Bruton’s tyrosine kinase (BTK) inhibitor, which is crucial in treating various hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
1.2. Antiviral Properties
This compound has also been explored for antiviral applications, particularly against the Zika virus. Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance antiviral activity while maintaining low cytotoxicity levels . Compounds derived from this scaffold have shown low micromolar activity against Zika virus in vitro, suggesting potential for further development as antiviral agents .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that ensure high purity and yield. The typical synthetic route includes:
- Step 1: Reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with activated piperidine derivatives.
- Step 2: Purification through chromatographic techniques to isolate the desired enantiomer with minimal impurities .
Case Study 1: BTK Inhibition
A study highlighted the unexpected off-target activities of clinical BTK inhibitors, including those derived from pyrazolo[3,4-d]pyrimidine scaffolds. The findings revealed that these compounds could also act on additional molecular targets, leading to enhanced therapeutic efficacy beyond traditional BTK inhibition .
Case Study 2: Antiviral Activity Against Zika Virus
In another research effort focused on antiviral properties, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their effectiveness against the Zika virus. The study concluded that specific structural modifications increased their potency significantly while reducing cytotoxic effects .
Mécanisme D'action
The mechanism of action of IBT6A involves its interaction with Bruton’s tyrosine kinase. It binds irreversibly to the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in B-cell proliferation and survival. This inhibition leads to decreased malignant B-cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibrutinib : Le composé parent, un inhibiteur sélectif et irréversible de la tyrosine kinase de Bruton.
Tirabrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton avec des applications similaires.
Inhibiteur II de Syk dihydrochlorure : Un composé ayant des effets inhibiteurs similaires sur les tyrosine kinases.
Unicité de l'IBT6A
IBT6A est unique en raison de son rôle spécifique en tant qu'impureté et précurseur dans la synthèse des dimères et des adduits de l'Ibrutinib. Sa structure chimique et sa réactivité en font un composé précieux dans les applications de recherche et industrielles .
Activité Biologique
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of various protein kinases, particularly Bruton's tyrosine kinase (Btk). This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against specific cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits its biological activity primarily through the inhibition of Btk, a crucial enzyme involved in B-cell receptor signaling pathways. By inhibiting Btk, the compound can potentially disrupt the proliferation of malignant B-cells, making it a candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma. The structural features that facilitate this interaction include the pyrazolo[3,4-d]pyrimidine scaffold and the 4-phenoxyphenyl substituent, which enhance binding affinity to the Btk active site .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
UACC-62 (Melanoma) | 0.021 | Inhibition of tubulin polymerization |
A375 (Melanoma) | 0.5 | Induction of cell cycle arrest in G2/M |
MDA-MB-435 | 0.2 | Disruption of actin polymerization |
These results indicate that the compound not only inhibits cell growth but also affects critical cellular processes such as tubulin polymerization and actin dynamics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and piperidine moiety significantly influence biological activity. Compounds with electron-donating groups on the phenyl ring exhibited enhanced potency against melanoma cell lines. For example, a methyl substitution at the para position was found to increase activity substantially compared to other substitutions .
Chronic Lymphocytic Leukemia
A notable case study involved the application of this compound in treating CLL. The compound was tested in preclinical models, demonstrating significant reductions in tumor burden alongside minimal toxicity. This study highlights its potential as a targeted therapy for patients with resistant forms of CLL .
Melanoma Treatment
In another study focusing on melanoma, the compound was shown to outperform traditional chemotherapeutics like paclitaxel in terms of efficacy while maintaining a favorable safety profile. The mechanism involved not only direct cytotoxicity but also modulation of apoptotic pathways in melanoma cells .
Propriétés
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022150-12-4 | |
Record name | Ibrutinib N-desacryloyl impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the synthesis of Ibrutinib?
A1: this compound serves as a crucial intermediate in the synthesis of Ibrutinib []. The paper describes a specific synthetic route where this compound is reacted with acrylic anhydride through an amidation reaction to yield Ibrutinib after recrystallization []. This highlights the compound's importance as a direct precursor in the final steps of Ibrutinib production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.